[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate
Description
[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate is a complex organic compound that features a benzodioxole ring, an oxadiazole ring, and a chlorobenzoate ester
Properties
Molecular Formula |
C17H11ClN2O5 |
|---|---|
Molecular Weight |
358.7 g/mol |
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C17H11ClN2O5/c18-12-4-1-10(2-5-12)17(21)22-8-15-19-16(20-25-15)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2 |
InChI Key |
YOQCFGDEUBRWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)COC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the construction of the oxadiazole ring, and finally the esterification with 4-chlorobenzoic acid. The reaction conditions often include the use of catalysts such as palladium or copper, and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could result in the formation of various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole ring but lacks the oxadiazole and chlorobenzoate moieties.
4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3: This compound contains a benzodioxole ring but has a different heterocyclic system.
Uniqueness
The uniqueness of [3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate lies in its combination of three distinct functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
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